
2-Methylpropyl 3,3-dimethyl-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 3,3-dimethyl-2-oxobutanoate is an organic compound with the molecular formula C10H18O3. It is an ester derived from the reaction between 2-methylpropyl alcohol and 3,3-dimethyl-2-oxobutanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3,3-dimethyl-2-oxobutanoate typically involves the esterification of 3,3-dimethyl-2-oxobutanoic acid with 2-methylpropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl 3,3-dimethyl-2-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 3,3-dimethyl-2-oxobutanoic acid and 2-methylpropyl alcohol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,3-dimethyl-2-oxobutanoic acid and 2-methylpropyl alcohol.
Reduction: 2-Methylpropyl 3,3-dimethyl-2-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylpropyl 3,3-dimethyl-2-oxobutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industrial Chemistry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl 3,3-dimethyl-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,3-dimethyl-2-oxobutanoate: Similar structure but with a methyl group instead of a 2-methylpropyl group.
Ethyl 3,3-dimethyl-2-oxobutanoate: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
2-Methylpropyl 3-chlorobutanoate: Similar structure but with a chlorine atom in place of one of the methyl groups.
Uniqueness
2-Methylpropyl 3,3-dimethyl-2-oxobutanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in organic synthesis and industrial applications, making it a valuable compound in various fields.
Propiedades
Número CAS |
89807-42-1 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-methylpropyl 3,3-dimethyl-2-oxobutanoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)6-13-9(12)8(11)10(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
SRLZBJPKMVLUON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)
![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
![4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385743.png)
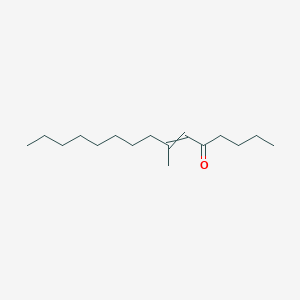

![5-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)pent-1-en-3-one](/img/structure/B14385756.png)
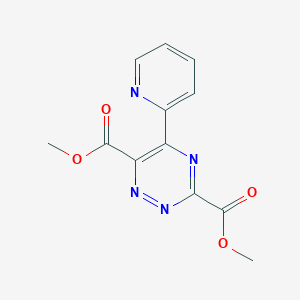
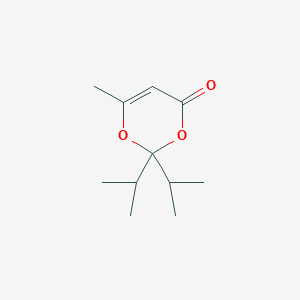
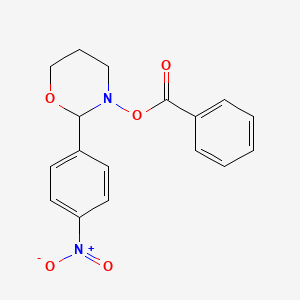
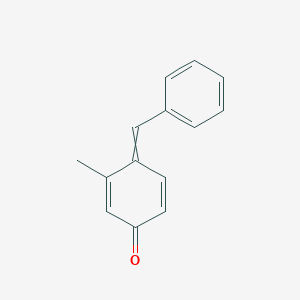
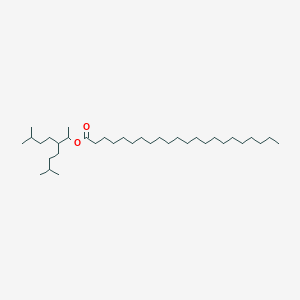

![2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14385803.png)
